Boc-4-Oxo-Pro-OMe

Chiral synthesis Enantiomeric purity Peptidomimetic building blocks

Researchers requiring 4-keto reactivity for reductive amination, Wittig olefination, or DAST-mediated fluorination cannot substitute non-oxidized Boc-Pro-OMe-the C4 ketone is essential. Boc-4-Oxo-Pro-OMe enables single-step fluorination to cis-4-CF₃/CHF₂-L-prolines, regioselective enolization for enantiopure proline-valine chimeras, and serves as a key intermediate in clinical-stage HCV protease inhibitor scaffolds (e.g., Ciluprevir, Danoprevir). • DAST Fluorination: Direct access to 4-CF₃/CHF₂ proline analogs • Orthogonal Protection: Boc/methyl ester enables sequential deprotection • Bulk Supply: Multi-gram to kilogram quantities available with full CoA

Molecular Formula C10H17NO5
Molecular Weight 243,26 g/mole
CAS No. 102195-80-2
Cat. No. B558228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-Oxo-Pro-OMe
CAS102195-80-2
Molecular FormulaC10H17NO5
Molecular Weight243,26 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC
InChIInChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3/t8-/m0/s1
InChIKeyUPBHYYJZVWZCOZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-4-Oxo-Pro-OMe: Technical Specifications & Core Structure


Boc-4-Oxo-Pro-OMe (CAS 102195-80-2) is a chiral N-Boc-protected 4-oxo-L-proline methyl ester derivative with molecular formula C₁₁H₁₇NO₅ and molecular weight 243.26 [1]. The compound belongs to the class of pyrrolidine-1,2-dicarboxylate derivatives and is formally named 1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate . Its defining structural feature is the ketone moiety at the 4-position of the pyrrolidine ring, which distinguishes it fundamentally from unoxidized Boc-proline esters and confers a distinct reactivity profile in synthetic applications .

Why Non-Oxidized Proline Esters Cannot Substitute


Generic substitution of Boc-4-Oxo-Pro-OMe with non-oxidized Boc-proline methyl esters (such as Boc-Pro-OMe) fails in workflows requiring the 4-keto functionality. The ketone at the 4-position serves as a critical reactive handle for further transformations—including reductive amination, Wittig olefination, and nucleophilic addition—that are structurally impossible with standard Boc-Pro-OMe . Furthermore, in applications targeting constrained peptidomimetics or conformationally restricted proline analogs, the 4-oxo moiety enables regioselective enolization and alkylation chemistry that non-oxidized derivatives cannot support [1]. Substitution with the carboxylic acid analog Boc-4-Oxo-Pro-OH is also inappropriate when methyl ester protection is required for orthogonal deprotection strategies or when the enhanced organic solubility conferred by the methyl ester is essential for specific reaction conditions [2].

Quantitative Evidence vs. Structural Analogs


Chiral Purity vs. Standard Grade Analogs

Commercial suppliers offer Boc-4-Oxo-Pro-OMe with chiral purity specifications of ≥99% (GC, Chiral purity), whereas the standard analytical grade for many Boc-protected proline derivatives is specified only as 97-98% by general purity methods without explicit chiral purity verification . This distinction is critical for stereospecific synthetic applications where enantiomeric integrity directly impacts downstream biological activity or catalytic performance.

Chiral synthesis Enantiomeric purity Peptidomimetic building blocks

Synthetic Yield from Hydroxyproline Precursor

The oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester to Boc-4-Oxo-Pro-OMe using Dess-Martin periodinane proceeds with 85% isolated yield after chromatographic purification . In contrast, alternative oxidation methods using TEMPO/trichloroisocyanuric acid achieve 98.17% crude yield . These yields represent benchmark performance for 4-oxo proline derivative synthesis, though direct comparative yield data against oxidation of other hydroxyproline esters under identical conditions is not available in the accessed literature.

Oxidation yield Process chemistry Large-scale synthesis

4-Keto vs. 4-Hydroxy Functional Versatility

Boc-4-Oxo-Pro-OMe serves as a key intermediate for the synthesis of fluorinated prolines via DAST-mediated fluorination of the 4-keto group, producing Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines [1]. The 4-hydroxy analog (Boc-4-Hyp-OMe) cannot undergo this transformation without prior oxidation. Additionally, the ketone moiety enables reductive amination and nucleophilic addition reactions that are inaccessible to both the 4-hydroxy and unsubstituted proline derivatives [2].

Constrained peptides Fluorinated prolines Reductive amination

Storage & Stability Profile

Boc-4-Oxo-Pro-OMe exhibits a melting point range of 35-46°C (supplier-dependent) and optical rotation [α]²²/D +14.0° (c = 1, chloroform) [1]. The compound requires storage at -20°C due to air-, heat-, and moisture-sensitivity, with a flash point >110°C . These parameters are typical for Boc-protected amino acid esters containing a ketone functionality; however, the low melting point (solid at refrigeration temperature, low-melting solid at ambient) necessitates careful temperature control during shipping and storage to prevent degradation or handling complications.

Storage stability Physical properties Procurement specifications

Priority Application Scenarios


Fluorinated Proline Analogs for Medicinal Chemistry

Boc-4-Oxo-Pro-OMe is the established starting material for DAST-mediated fluorination to produce Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines, key building blocks for conformationally constrained peptide mimetics and protease inhibitors [1]. The 4-keto group enables this transformation in a single step, whereas the 4-hydroxy analog requires a separate oxidation step prior to fluorination.

Constrained Peptidomimetics & Proline-Valine Chimeras

The 4-oxo moiety facilitates regioselective enolization and alkylation reactions, enabling the synthesis of enantiopure proline-valine chimeras and other conformationally restricted amino acid analogs [2]. These constrained building blocks are critical for probing protein folding mechanisms and developing bioactive peptide mimetics with enhanced metabolic stability.

HCV Inhibitor Intermediates Synthesis

Boc-4-oxo-L-proline methyl ester has been specifically identified as an intermediate in the preparation of compounds targeting hepatitis C virus . The 4-oxo proline scaffold is present in several clinical-stage HCV protease inhibitors, including Ciluprevir (BILN-2061) and Danoprevir (ITMN-191), underscoring the compound's relevance in antiviral drug development pipelines.

Fused Heteroarylprolines for Kinase Inhibitors

Fused heteroarylprolines prepared from 4-oxoproline derivatives serve as key intermediates in medicinal chemistry programs targeting kinase inhibitors and other heterocyclic drug scaffolds [3]. The combination of Boc protection and methyl ester functionality enables orthogonal deprotection strategies during multi-step heterocycle construction.

Technical Documentation Hub

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